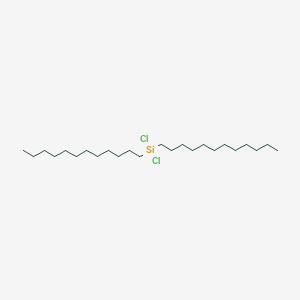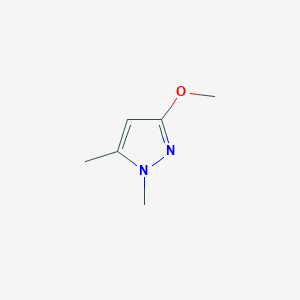
2-(Biphenyl-3-yloxy)acetic acid
Descripción general
Descripción
2-(Biphenyl-3-yloxy)acetic acid is a useful research compound. Its molecular formula is C14H12O3 and its molecular weight is 228.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Polymorphism and Symmetry Non-Equivalence
Polymorphism and symmetry non-equivalence studies in related chemical structures demonstrate the significance of understanding molecular packing and interactions in solid-state chemistry. Research on (3-carboxymethoxynaphthalen-2-yloxy) acetic acid polymorphs reveals variations in layered packing patterns, highlighting the impact of molecular conformations on material properties, potentially relevant for designing materials with specific characteristics (Karmakar & Baruah, 2008).
Chiral Auxiliary Applications
Hydroxyphosphinylacetic acid demonstrates potential as a versatile chiral auxiliary, showing efficacy in creating chiral derivatives of amines and alcohols. This research underscores the utility of specific chemical frameworks for enantioselective synthesis, a cornerstone in producing optically active pharmaceuticals and agrochemicals (Majewska, 2019).
Structural and Thermal Characteristics
The study of biphenyl derivatives, such as biphenyl-4,4′-diacetic acid, showcases the importance of understanding the molecular structure, hydrogen bonding, and thermal stability of compounds. Such insights are crucial for the development of new materials with desirable thermal and mechanical properties (Sienkiewicz-Gromiuk et al., 2014).
Biological Applications
The synthesis and characterization of metal complexes of 2-phenyl-3,4-dihydro-quinazolin-4-yloxy-acetic acid explore the interaction between metal ions and organic ligands, revealing potential antimicrobial properties. This area of research is pivotal for the development of new antibacterial and antifungal agents (Hussien et al., 2017).
Biotransformation and Environmental Detoxification
Research on the biotransformation of biphenyl by Paecilomyces lilacinus highlights the potential of microorganisms to degrade environmental pollutants. Understanding these pathways is crucial for developing bioremediation strategies to address contamination issues (Gesell et al., 2001).
Mecanismo De Acción
Target of Action
It’s worth noting that acetic acid, a related compound, is known to act as an antimicrobial agent used to treat susceptible infections .
Mode of Action
Acetic acid, a structurally similar compound, is known to act as a counterirritant and reagent . It’s also used as an antibiotic to treat infections caused by bacteria or fungus .
Biochemical Pathways
It’s worth noting that the biosynthesis of indole-3-acetic acid (iaa), a well-studied auxin, involves the sequential conversion of trp to indole-3-pyruvic acid to iaa . This pathway might provide some insight into the potential biochemical pathways affected by 2-(Biphenyl-3-yloxy)acetic acid.
Result of Action
It’s worth noting that acetic acid, a structurally similar compound, is known to treat infections in the ear canal .
Propiedades
IUPAC Name |
2-(3-phenylphenoxy)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-14(16)10-17-13-8-4-7-12(9-13)11-5-2-1-3-6-11/h1-9H,10H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVGQDYNEVRBDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)OCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80877434 | |
| Record name | M-PHENYLPHENOXYACETIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80877434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1878-57-5 | |
| Record name | 2-([1,1′-Biphenyl]-3-yloxy)acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1878-57-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | M-PHENYLPHENOXYACETIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80877434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![trans-hexahydro-1H-cyclopenta[c]furan-5-one](/img/structure/B3112037.png)

![[3-(Benzyloxy)-5-chlorophenyl]methanamine](/img/structure/B3112048.png)




![5-(trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxylic Acid](/img/structure/B3112094.png)


